molecular formula C23H32ClN3O9 B6594718 Minocycline hydrochloride dihydrate CAS No. 128420-71-3

Minocycline hydrochloride dihydrate

Cat. No. B6594718
CAS RN: 128420-71-3
M. Wt: 530.0 g/mol
InChI Key: ZVXJEMMCBXCUJO-ZMKIAWMISA-N
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Description

Minocycline hydrochloride dihydrate is a semi-synthetic tetracycline antibiotic that is widely used in both clinical and research settings. It is a broad-spectrum antibiotic that is effective against both gram-positive and gram-negative bacteria, as well as certain protozoa and other microorganisms. Minocycline hydrochloride dihydrate has been extensively studied for its potential applications in various fields, including medicine, biology, and pharmacology. In

Scientific Research Applications

Crystallography and Material Science

The crystal structure of minocycline hydrochloride dihydrate has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . This knowledge is crucial in the field of crystallography and material science, as it helps in understanding the physical and chemical properties of the compound.

Pharmaceutical Research

Minocycline hydrochloride dihydrate is used in pharmaceutical research due to its broad-spectrum antibiotic properties . It inhibits bacterial protein synthesis, preventing the binding of aminoacyl-tRNA to the 30S bacterial ribosomal subunit .

Treatment of Infections

Minocycline hydrochloride dihydrate is commonly used to treat certain types of skin infections, mild rheumatoid arthritis, urinary tract infections, gallbladder infections, and respiratory tract infections, such as bronchitis, pneumonia, and sinusitis .

Combatting Antibiotic Resistance

Minocycline hydrochloride dihydrate shows a relevant potential against bacterial multiresistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumanii . These strains are accountable for a high number of community- and hospital-acquired infections .

Polymorph Research

A novel minocycline hydrochloride polymorph was discovered that shows a considerably higher thermostability (with a melting point of 247 ºC) and crystalline homogeneity than the commercially available hydrochloride dihydrate salts . This research is important in the development of new pharmaceutical formulations.

CO2 Recrystallization

The new minocycline hydrochloride polymorph was prepared by means of the antisolvent effect caused by carbon dioxide . This process has the potential to become a consistent alternative towards the control of the solid form of APIs .

Mechanism of Action

Target of Action

Minocycline hydrochloride dihydrate is a second-generation tetracycline antibiotic that is active against both gram-negative and gram-positive bacteria . It primarily targets bacterial ribosomes, specifically the 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, a vital process for bacterial growth and survival.

Mode of Action

Minocycline binds to the 30S ribosomal subunit of the bacteria, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This action inhibits protein synthesis, thereby stopping bacterial growth .

Biochemical Pathways

By inhibiting protein synthesis, minocycline affects various biochemical pathways within the bacteria. The exact pathways affected can vary depending on the specific bacteria, but generally, the inhibition of protein synthesis disrupts essential bacterial functions, leading to the bacteriostatic effect of minocycline .

Pharmacokinetics

Minocycline hydrochloride dihydrate is rapidly absorbed from the gastrointestinal tract following oral administration . It has a high bioavailability of 90–100% . The drug is metabolized in the liver and has an elimination half-life of 14–22 hours . It is mostly excreted in feces, with 10–15% renal excretion .

Result of Action

The primary result of minocycline’s action is the inhibition of bacterial growth, making it effective in treating various infections. It is indicated to treat inflammatory lesions of acne vulgaris, infections of susceptible microorganisms, and as an adjunct treatment in the reduction of pocket depth in adults with periodontitis .

Action Environment

The action of minocycline can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the gastrointestinal tract. Furthermore, the drug’s stability and efficacy can be influenced by factors such as pH and temperature . It’s also worth noting that the development of drug-resistant bacteria can reduce the effectiveness of minocycline .

properties

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7.ClH.2H2O/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H;2*1H2/t9-,11-,17-,23-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXJEMMCBXCUJO-ZMKIAWMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Minocycline hydrochloride dihydrate

CAS RN

128420-71-3
Record name Minocycline hydrochloride dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128420713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-naphtacenecarboxamide,4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-8,10,12,12a-tetrahydroxy-1,11-dioxo-,monohydrocloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MINOCYCLINE HYDROCHLORIDE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/437X58N9AU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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